molecular formula C13H18ClNO B6344179 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240591-02-9

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B6344179
CAS RN: 1240591-02-9
M. Wt: 239.74 g/mol
InChI Key: KWSSLLKEWSSOAC-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride, commonly known as MOPP, is an organic compound used in scientific research and laboratory experiments. MOPP is a chiral amine hydrochloride, and its structure is composed of two chiral centers. It is a white crystalline solid that is soluble in water and has a molar mass of 267.80 g/mol. MOPP is used in a variety of scientific research applications, including biochemical studies, drug development, and physiological experiments.

Scientific Research Applications

MOPP has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the structure and function of proteins and other biological molecules. It is also used in drug development to study the effects of drugs on the body and to identify potential drug targets. In addition, MOPP is used in laboratory experiments to study the effects of various compounds on biological systems.

Mechanism of Action

MOPP is an amine hydrochloride, and its mechanism of action is dependent on its ability to interact with other molecules. It can bind to proteins and other molecules, such as lipids and carbohydrates, and it can also act as an enzyme inhibitor. Its mechanism of action is also dependent on its ability to interact with cell membranes, where it can alter the permeability of the membrane and affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
MOPP has a variety of biochemical and physiological effects. It can alter the activity of enzymes, affect the transport of molecules across cell membranes, and modify the structure and function of proteins. It can also affect the metabolism of carbohydrates and lipids, and it can affect the growth and development of cells. In addition, MOPP can affect the release of hormones and other signaling molecules, and it can modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

MOPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also non-toxic and is stable in aqueous solutions. However, MOPP can be difficult to handle in large quantities and can be unstable in organic solvents. In addition, it can be difficult to purify and can be difficult to store.

Future Directions

There are a variety of future directions for research involving MOPP. It could be used to study the effects of drugs on the body, to identify potential drug targets, and to develop new drugs. It could also be used to study the structure and function of proteins and other biological molecules, and to study the metabolism of carbohydrates and lipids. In addition, it could be used to study the effects of various compounds on biological systems, to study the release of hormones and other signaling molecules, and to modulate the activity of the immune system.

Synthesis Methods

MOPP can be synthesized using a variety of methods, including a Williamson ether synthesis, a nucleophilic substitution reaction, and an alkylation reaction. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a base to produce MOPP. The other two methods involve the reaction of an alkyl halide with an amine, or the reaction of an alkyl halide with a carboxylic acid.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h3-9,14H,1,10-11H2,2H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSLLKEWSSOAC-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.